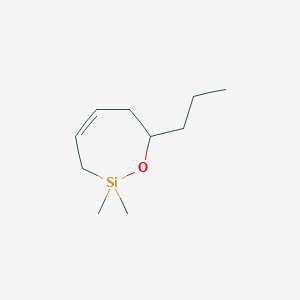
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.354 g/mol . This compound is part of the silacycloheptene family, which features a silicon atom integrated into a seven-membered ring structure. The presence of both oxygen and silicon atoms in the ring imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- typically involves the reaction of appropriate silicon-containing precursors with organic compounds under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure efficient synthesis .
Análisis De Reacciones Químicas
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silicon or carbon atoms are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound’s structure can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- include:
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a five-membered ring structure and different chemical properties due to the smaller ring size.
1-Oxa-2-silacyclohexane, 2,2-dimethyl-: Featuring a six-membered ring, this compound also exhibits distinct reactivity and stability compared to the seven-membered ring structure.
The uniqueness of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- lies in its seven-membered ring structure, which imparts specific chemical and physical properties not found in its smaller-ring counterparts.
Propiedades
Número CAS |
917470-21-4 |
|---|---|
Fórmula molecular |
C10H20OSi |
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-7-propyl-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C10H20OSi/c1-4-7-10-8-5-6-9-12(2,3)11-10/h5-6,10H,4,7-9H2,1-3H3 |
Clave InChI |
VJCABBOHXCBYKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC=CC[Si](O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


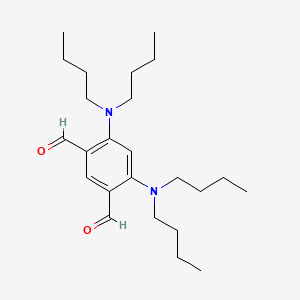
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
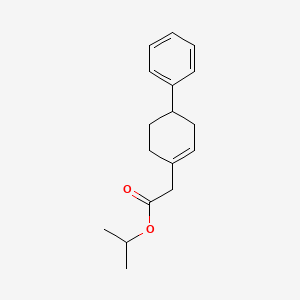


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
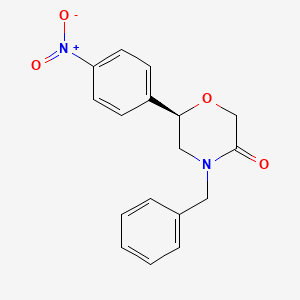
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
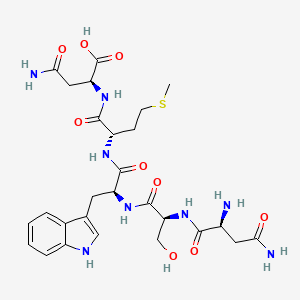
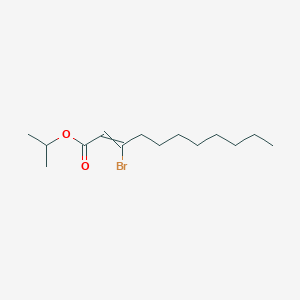

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
